(E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound is a derivative of purine, which is one of the two types of nitrogenous bases found in the nucleotides making up DNA and RNA. The purine ring system is present in many biological molecules, including ATP, GTP, cyclic AMP, NADH, and coenzyme A .
Molecular Structure Analysis
The compound contains a purine ring system, which is a bicyclic aromatic compound consisting of a pyrimidine ring fused to an imidazole ring. It also contains an indoline group, which is a nitrogen-containing cycle .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine and indoline groups, as well as the hydrazinyl and phenethyl groups. The exact reactions it can undergo would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of polar groups could influence its solubility in water or other solvents .Scientific Research Applications
Polymer Semiconductor Applications
One study discusses the use of a derivative similar to the specified compound, where it served as an electron-acceptor building block for polymer semiconductors with very low-lying energy levels, showing stable electron transport performance in thin film transistors (Yan, Sun, & Li, 2013).
Organic Synthesis
Another research area focuses on the synthesis of new unsymmetrical oxindoles via a Friedel–Crafts type reaction, highlighting the compound's role in creating diverse organic molecules (Ahadi, Moafi, Feiz, & Bazgir, 2011).
Anticancer Research
A significant application of a related derivative is in anticancer research, where it displayed notable activity against certain cancer cell lines, providing insights into potential therapeutic agents (Abdel‐Aziz et al., 2013).
Green Chemistry and Synthesis
Research also extends to green chemistry, with one study reporting the ultrasound-assisted synthesis of derivatives using a green protocol, demonstrating the compound's versatility in eco-friendly synthetic methods (Tiwari, Seijas, Vázquez-Tato, & Nikalje, 2018).
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one, followed by the addition of dimethyl malonate and subsequent cyclization to form the final product.", "Starting Materials": [ "2-amino-6-methylpurine", "3-oxo-2-phenethylhydrazonoindolin-2-one", "dimethyl malonate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methylpurine with 3-oxo-2-phenethylhydrazonoindolin-2-one in the presence of a suitable condensing agent such as EDCI or DCC to form the intermediate (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-2H-purine-2,6(3H,7H)-dione.", "Step 2: Addition of dimethyl malonate to the intermediate in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding enolate.", "Step 3: Intramolecular cyclization of the enolate to form the final product, (E)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS No. |
682776-09-6 |
Molecular Formula |
C23H21N7O3 |
Molecular Weight |
443.467 |
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C23H21N7O3/c1-28-19-18(21(32)29(2)23(28)33)30(13-12-14-8-4-3-5-9-14)22(25-19)27-26-17-15-10-6-7-11-16(15)24-20(17)31/h3-11,24,31H,12-13H2,1-2H3 |
InChI Key |
VYCCFAFRRGNBGU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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